2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-7-6-11(8-12(13)16)17-9-10-4-3-5-14(20-2)15(10)18/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKHHWLDYCDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a methoxy group and a chloro substituent on the aromatic rings. The synthesis typically involves condensation reactions between appropriate aldehydes and amines, often utilizing various catalysts to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 12.8 | G1 phase cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In particular, it demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.
- Interaction with DNA : Studies suggest that it may intercalate with DNA, disrupting replication processes.
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study 1 : A study on its effects on MCF-7 cells reported a dose-dependent increase in apoptosis markers such as caspase-3 activation.
- Case Study 2 : In vivo studies using mouse models showed that treatment with this compound significantly reduced tumor size compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structural analogues and their key differences:
Physicochemical Properties
- Electronic Effects: Chlorine and methoxy substituents in the 3-chloro-4-methoxyphenyl group enhance electron-withdrawing effects, increasing the compound’s polarity and reactivity compared to analogues with methyl groups (e.g., 4-methylphenyl in ). Ethoxy substitution (as in ) improves solubility in non-polar solvents but reduces thermal stability compared to methoxy derivatives.
Thermal Stability :
Q & A
Q. What are the optimal synthetic routes for preparing 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol, and how can reaction conditions be tailored to improve yield?
The compound is synthesized via Schiff base condensation between a substituted aniline and a salicylaldehyde derivative. Key parameters include solvent choice (e.g., ethanol or methanol for solubility), temperature (typically 60–80°C), and acid catalysis (acetic acid or p-toluenesulfonic acid). Reaction progress should be monitored via TLC or HPLC. Post-synthesis, purification via recrystallization (using ethanol or ethyl acetate) enhances purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- FT-IR : Confirm imine (C=N) stretch near 1600–1640 cm⁻¹ and phenolic O–H stretch at ~3400 cm⁻¹.
- NMR : NMR should resolve methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and the imine proton (δ ~8.5 ppm). NMR identifies carbons in the imine (δ ~160–165 ppm) and methoxy groups (δ ~55–60 ppm).
- X-ray crystallography : Determines molecular geometry (e.g., E-configuration of the imine bond) and intermolecular interactions (e.g., hydrogen bonding) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Wear PPE (gloves, lab coat, goggles) due to skin/eye irritation risks (GHS Category 2/2A). Work in a fume hood to avoid inhalation. For spills, use inert absorbents and avoid aqueous release. Store in airtight containers away from light to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- DFT : Optimize geometry using B3LYP/6-31G(d) to calculate electronic properties (HOMO-LUMO gaps, charge distribution) and predict sites for electrophilic/nucleophilic attack.
- Molecular docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., enzymes or receptors). Validate results with in vitro assays (e.g., enzyme inhibition) .
Q. How should researchers design experiments to assess environmental fate, such as biodegradation or photolytic stability?
- Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents and monitor degradation via HPLC-MS.
- Biodegradation : Use OECD 301 guidelines with activated sludge; measure residual compound via LC-MS and identify metabolites.
- Sorption studies : Evaluate soil/water partitioning coefficients (e.g., ) using batch equilibration methods .
Q. What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?
- Cross-validate NMR/IR data with computational predictions (e.g., simulated spectra from DFT).
- For ambiguous X-ray results (e.g., disorder in crystal packing), refine models using SHELXL and compare with analogous structures (e.g., 2-ethoxy-6-((phenylimino)methyl)phenol) .
Q. How can the compound’s supramolecular interactions (e.g., hydrogen bonding, π-π stacking) be experimentally probed?
- Single-crystal XRD : Quantify intermolecular distances (e.g., O–H···N hydrogen bonds, π-π interactions between aromatic rings).
- Thermogravimetric analysis (TGA) : Assess thermal stability and correlate with crystal packing efficiency.
- Hirshfeld surface analysis : Visualize interaction types and their contributions to crystal stability .
Q. What methodologies are suitable for studying its redox behavior or antioxidant potential?
- Cyclic voltammetry : Measure oxidation peaks (e.g., phenolic O–H oxidation) in DMSO or acetonitrile.
- DPPH assay : Quantify radical scavenging activity by monitoring absorbance decay at 517 nm.
- ORAC assay : Use fluorescein as a probe to assess peroxyl radical inhibition .
Tables
Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 320.76 g/mol | [1, 13] |
| Melting Point | 180–185°C (recrystallized from EtOH) | [5] |
| Solubility | DMSO > Ethanol > Water | [12] |
| λmax (UV-Vis) | 280 nm (methanol) | [1] |
Table 2. Common Spectral Benchmarks
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| FT-IR | C=N: 1620 cm⁻¹; O–H: 3420 cm⁻¹ | [1] |
| NMR | Imine proton: δ 8.5 ppm; Methoxy: δ 3.85 ppm | [13] |
| NMR | C=N: 162 ppm; Methoxy: 56 ppm | [5] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
